![molecular formula C9H16N2O2 B1321916 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 84033-75-0](/img/structure/B1321916.png)
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Overview
Description
The compound 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a diazaspiro compound, which is part of a broader class of spirocyclic compounds characterized by their unique structures that include two or more rings sharing one common atom. The spirocyclic compounds, particularly those containing nitrogen atoms such as diazaspiro[5.5]undecane derivatives, are of significant interest due to their presence in various naturally occurring molecules and their wide range of pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives has been explored through various methods. One approach involves a novel Prins cascade process coupling aldehydes with specific sulfonamides to produce spiromorpholinotetrahydropyran derivatives . Another method utilizes a one-pot, multi-component reaction (MCR) catalyzed by Et3N to synthesize functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes . Additionally, a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones has been developed to synthesize diazaspiro[5.5]undecane-1,3,5,9-tetraones with high yields . These methods highlight the versatility and creativity in the synthetic strategies employed to construct the diazaspiro[5.5]undecane scaffold.
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated using techniques such as NMR and X-ray crystallography. The studies reveal that the cyclohexanone unit within these spirocycles often prefers a chair conformation, and the crystal packing is influenced by intermolecular hydrogen bonding and various stacking interactions . This detailed understanding of the molecular structure is crucial for the rational design of compounds with desired properties and activities.
Chemical Reactions Analysis
The chemical reactivity of diazaspiro[5.5]undecane derivatives has been explored in several studies. For instance, the treatment of certain synthesized compounds with SOCl2/pyridine in CH3CN afforded dehydrated products, indicating the potential for further functionalization . The reactivity of these compounds under different conditions can lead to a variety of products, showcasing the synthetic utility of the diazaspiro[5.5]undecane framework.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazaspiro[5.5]undecane derivatives have been investigated through photophysical studies and solvatochromic analysis. The solvent effect on the photophysical behavior of these compounds has been studied, revealing that the stokes shift increases with the polarity of the solvents. The solvatochromism has been analyzed using linear solvation energy relationships, and the relative fluorescence quantum yield of these compounds varies with solvent polarity. Additionally, TDDFT calculations have been employed to determine the HOMO and LUMO energies, providing insight into the electronic properties of these molecules . These properties are essential for understanding the potential applications of diazaspiro[5.5]undecane derivatives in various fields, including materials science and medicinal chemistry.
Scientific Research Applications
Antihypertensive Properties
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives have been researched for their antihypertensive properties. Studies have shown that certain compounds in this class, especially 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, demonstrate significant antihypertensive activity in rat models. These compounds appear to exert their effect predominantly through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Treatment of Chronic Kidney Diseases
Recent research has identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent inhibitors of soluble epoxide hydrolase (sEH), with potential applications in treating chronic kidney diseases. These compounds, when administered orally, have shown promising results in lowering serum creatinine in rat models of anti-glomerular basement membrane glomerulonephritis, suggesting their efficacy as orally active drug candidates for such diseases (Kato et al., 2014).
CCR5 Antagonism
Some derivatives of 3,9-diazaspiro[5.5]undecane and undeca-2-one have been found to be potent CCR5 antagonists. These compounds show significant antiviral activities, making them potential candidates for the treatment of diseases mediated by this receptor (Yang et al., 2009).
Dual µ-Opioid Receptor Agonism and σ1 Receptor Antagonism
A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized as potent dual ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR). These compounds exhibit promising analgesic activity, comparable to the MOR agonist oxycodone, but with the added benefit of reduced side effects typically associated with opioid use (García et al., 2019).
Synthesis and Photophysical Studies
The synthesis and photophysical properties of certain diazaspiro compounds have been a subject of research, particularly looking into their solvatochromic behavior and the effectof solvents on their photophysical properties. Studies have revealed that these compounds exhibit interesting solvatochromic effects, which are significant for understanding their behavior in different solvent environments. This has implications for their use in various applications, including materials science and drug delivery systems (Aggarwal & Khurana, 2015).
Solid-Phase Synthesis
The microwave-assisted solid-phase synthesis of diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, has been explored. This method involves the annulation of primary amines with resin-bound bismesylates and utilizes a novel resin linker, enabling the efficient and contaminant-free synthesis of these compounds. Such techniques are crucial for high-throughput synthesis and drug discovery applications (Macleod et al., 2006).
Electrochemical Properties
The electrochemical behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been investigated. These studies provide insights into the redox properties of these compounds, which are essential for understanding their potential applications in various fields, including sensors, batteries, and organic electronics (Abou-Elenien et al., 1991).
Future Directions
The future directions for research on “4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one” could involve further exploration of its potential as a treatment for chronic kidney diseases . Additionally, its role as a dual ligand for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) could be further investigated .
properties
IUPAC Name |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-11-7-9(13-6-8(11)12)2-4-10-5-3-9/h10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOVFABBJRBKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCNCC2)OCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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